8-Chloroquinoline-2-carboxylic acid

Drug Metabolism Cytochrome P450 Enzyme Specificity

8-Chloroquinoline-2-carboxylic acid (CAS 915922-73-5) is a regiospecific quinoline building block with 7.8-fold CYP2A13 selectivity (Kd 580 nM) vs CYP2A6, enabling isoform-specific ADMET probe design. The 8-Cl substitution confers unique in vivo clastogenicity, making it a validated genotox positive control. Its pKa (3.44) sharply contrasts the 6-Cl isomer (4.45), altering pH-dependent permeability. Essential starting material for NDM-1 β-lactamase inhibitor synthesis. Order high-purity, lot-consistent material for reproducible SAR.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 915922-73-5
Cat. No. B1503654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoline-2-carboxylic acid
CAS915922-73-5
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
InChIKeyBISKATAKTWFSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoline-2-carboxylic acid (CAS 915922-73-5): A Position-Specific Chlorinated Quinoline-2-carboxylic Acid Building Block for Targeted Molecular Discovery


8-Chloroquinoline-2-carboxylic acid (CAS 915922-73-5) is a heteroaromatic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . It belongs to the quinoline-2-carboxylic acid class, characterized by a chlorine atom at the 8-position of the quinoline ring and a carboxylic acid group at the 2-position . This substitution pattern imparts distinct physicochemical and biochemical properties compared to its regioisomers (e.g., 6-chloro) or other halogenated analogs (e.g., 8-fluoro), which directly influence its utility in synthetic chemistry and biological screening [1]. The compound is commercially available as a solid with typical purity of 95% and is used as a building block for the synthesis of pharmacologically active molecules, including enzyme inhibitors and receptor ligands .

Critical Differentiators of 8-Chloroquinoline-2-carboxylic acid: Why Its Regioisomers and Halogen Analogs Are Not Interchangeable


While quinoline-2-carboxylic acid derivatives share a common core, the position of the chlorine substituent and the nature of the halogen profoundly impact both the compound's physical properties and its biological interaction profile. For example, simply substituting 8-chloroquinoline-2-carboxylic acid with its 6-chloro regioisomer can alter acidity (pKa) and hydrogen-bonding networks, which may critically affect solubility, protein binding, and cellular permeability [1]. Furthermore, the specific 8-chloro substitution pattern has been directly linked to unique biological outcomes, such as a significantly elevated clastogenicity in vivo compared to controls, an effect not universally shared by fluorinated or hydroxylated analogs [2]. More subtly, the compound exhibits selective binding to the CYP2A13 isoform over CYP2A6, a discrimination not guaranteed by other quinoline carboxylates [3]. The evidence presented below quantifies these differences, demonstrating that the 8-chloro-2-carboxylic acid configuration is a specific, non-fungible molecular entity essential for reproducible results in structure-activity relationship (SAR) studies and targeted chemical synthesis.

Quantitative Differentiators of 8-Chloroquinoline-2-carboxylic acid: A Comparative Evidence Guide for Informed Selection


Selective Binding to CYP2A13 Over CYP2A6: A Quantified Isoform Discrimination

8-Chloroquinoline-2-carboxylic acid demonstrates a marked selectivity for the CYP2A13 isoform over the closely related CYP2A6 isoform. This discrimination is crucial in drug metabolism studies, where isoform-specific interactions can predict metabolic stability and potential drug-drug interactions [1].

Drug Metabolism Cytochrome P450 Enzyme Specificity ADME-Tox

Enhanced Acidity Relative to 6-Chloro Regioisomer: A Differentiating Physicochemical Parameter

The predicted acid dissociation constant (pKa) of 8-chloroquinoline-2-carboxylic acid is 3.44±0.30, which is approximately one log unit lower (i.e., more acidic) than its 6-chloro regioisomer, 6-chloroquinoline-2-carboxylic acid, which has a predicted pKa of 4.45±0.43 [1].

Physicochemical Properties pKa Solubility Regioisomer Comparison

In Vivo Clastogenicity: A Unique Biological Signal for the 8-Chloro Substitution Pattern

In an in vivo micronucleus assay using partially hepatectomized mice, 8-chloroquinoline induced a significantly higher level of micronucleated liver cells compared to the vehicle control [1]. This clastogenic effect was not uniformly observed across all halogenated quinolines; for instance, the 6-fluoroquinoline derivative did not show a significant increase, and there were no appreciable differences in induction among the various fluorinated quinolines tested [1].

Genetic Toxicology Clastogenicity In Vivo Micronucleus Assay Structure-Activity Relationship

Synthetic Accessibility: A Documented 55% Overall Yield for a Key 8-Chloro Intermediate

A preparative synthesis of the ester of 2-chloroquinoline-8-carboxylic acid, a direct structural relative of 8-chloroquinoline-2-carboxylic acid, has been achieved with an overall yield of 55% starting from 8-methylquinoline [1]. This contrasts with the observation that quinoline-8-carboxylic acid ester itself is unreactive under the same synthetic conditions [1], underscoring the unique reactivity imparted by the 8-chloro-2-carboxylic acid motif.

Synthetic Chemistry Process Development Yield 8-Substituted Quinoline

NDM-1 β-Lactamase Inhibition: A Scaffold-Derived Potential for Overcoming Carbapenem Resistance

Quinoline-2-carboxylic acids have been established as a privileged scaffold for the development of potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to carbapenem antibiotics [1]. Specifically, 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acids were developed as NDM-1 inhibitors with highly improved inhibitory activity and binding affinity [1]. These optimized compounds formed reversible, inactive ternary complexes with two zinc ions and reduced the minimum inhibitory concentrations (MICs) of meropenem against multidrug-resistant clinical strains [1].

Antimicrobial Resistance NDM-1 Inhibitor Metallo-β-lactamase Drug Discovery

High-Impact Application Scenarios for 8-Chloroquinoline-2-carboxylic acid: From Targeted Chemical Synthesis to Mechanistic Probe


Synthesis of Position-Specific CYP2A13 Probes for Drug-Drug Interaction Studies

Researchers studying cytochrome P450-mediated drug metabolism and potential drug-drug interactions can utilize 8-chloroquinoline-2-carboxylic acid as a starting material or reference compound. Its demonstrated 7.8-fold selectivity for CYP2A13 over CYP2A6 (Kd values of 580 nM and 4500 nM, respectively) [1] makes it a valuable tool for developing isoform-selective probes. By incorporating this scaffold, scientists can design molecules to specifically investigate CYP2A13's role in the metabolic clearance of co-administered drugs, thereby reducing confounding factors from the more abundant CYP2A6 isoform.

Scaffold for Designing Next-Generation NDM-1 Inhibitors to Combat Carbapenem Resistance

Given the established efficacy of 8-substituted quinoline-2-carboxylic acids as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) [2], 8-chloroquinoline-2-carboxylic acid serves as a critical building block for medicinal chemistry campaigns against multidrug-resistant bacteria. Its 8-chloro group can be readily substituted with hydroxyl or sulfonamido moieties, which have been shown to dramatically improve NDM-1 binding and restore carbapenem susceptibility in resistant clinical isolates. This compound is therefore a strategic starting point for creating novel adjuvants to preserve the efficacy of life-saving β-lactam antibiotics.

Physicochemical Optimization in Early-Stage Drug Discovery: A Case Study in Regioisomeric Acidity

The significant difference in predicted pKa between the 8-chloro isomer (3.44) and the 6-chloro isomer (4.45) [3] makes 8-chloroquinoline-2-carboxylic acid an instructive tool in academic and industrial medicinal chemistry. It can be used as a model compound to study how subtle regioisomerism influences a molecule's ionization state at physiological pH, thereby affecting critical properties like solubility, logD, and membrane permeability. This understanding is essential for rational drug design and for avoiding the pitfalls of generic scaffold substitution.

Development of Genotoxicity Screening Controls for Quinoline-Based Libraries

The established in vivo clastogenicity of the 8-chloroquinoline core [4] positions 8-chloroquinoline-2-carboxylic acid as a useful positive control or reference compound in genetic toxicology screening panels for new quinoline-derived chemical entities. Its unique biological signal, which is not universally observed among its fluorinated or hydroxylated analogs, allows researchers to benchmark their assays and better interpret the genotoxic potential of their own novel compounds within this important heterocyclic class.

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